

Application Notes and Protocols: Nevanimibe In Vitro Assay in H295R Cells

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Compound of Interest

Compound Name: **Nevanimibe**

Cat. No.: **B238670**

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Introduction

Nevanimibe, also known as ATR-101, is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), an enzyme crucial for the esterification of intracellular free cholesterol into cholesterol esters.^{[1][2]} In steroidogenic tissues like the adrenal cortex, ACAT1 plays a key role in managing the cholesterol substrate pool for hormone synthesis. By inhibiting ACAT1, **Nevanimibe** disrupts cholesterol homeostasis, which leads to a reduction in steroid hormone production at lower concentrations and induces apoptosis in adrenocortical cells at higher concentrations.^{[3][4]} This dual mechanism of action makes **Nevanimibe** a compound of interest for pathologies involving adrenal steroid overproduction or adrenal tumors.

The human H295R adrenocortical carcinoma cell line is a well-established in vitro model for studying steroidogenesis as it expresses all the key enzymes necessary for the synthesis of mineralocorticoids, glucocorticoids, and androgens.^[5] These application notes provide a detailed protocol for assessing the in vitro efficacy of **Nevanimibe** in H295R cells by measuring its inhibitory effect on steroid hormone production.

Mechanism of Action: Nevanimibe in Steroidogenesis

Nevanimibe's primary target is ACAT1, for which it has a reported EC50 of 9 nM.[2][6] The inhibition of ACAT1 disrupts the storage of cholesterol, the essential precursor for all steroid hormones. This leads to a decrease in the available substrate for the initial and rate-limiting step of steroidogenesis, which is the conversion of cholesterol to pregnenolone by the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme) within the mitochondria. Consequently, the production of all downstream steroid hormones, including cortisol, aldosterone, and androgens, is suppressed.[7] At elevated concentrations, the accumulation of free cholesterol due to ACAT1 inhibition can lead to cellular stress and apoptosis.[1]

Data Presentation

The following table summarizes the known quantitative data for **Nevanimibe**'s activity. Note that specific IC50 values for the inhibition of individual steroid hormones in H295R cells are not readily available in the public domain and should be determined experimentally using the provided protocol.

Parameter	Value	Cell Line/System	Reference
ACAT1 Inhibition (EC50)	9 nM	Recombinant Human ACAT1	[2][6]
ACAT2 Inhibition (EC50)	368 nM	Recombinant Human ACAT2	[6]
Non-toxic Concentration Range	3 nM - 3 μ M	H295R Cells (24h)	[6]
Cytotoxic Concentration	30 μ M	H295R Cells (24h)	[6]

Experimental Protocols

This section details the protocol for determining the dose-dependent inhibitory effect of **Nevanimibe** on steroid hormone production in H295R cells.

H295R Cell Culture and Maintenance

- Cell Line: H295R (ATCC® CRL-2128™)

- Growth Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS+ Premix, and 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluence.

Steroidogenesis Inhibition Assay

This protocol is adapted from the OECD Test Guideline 456 for the H295R steroidogenesis assay.

a. Cell Seeding:

- Harvest H295R cells and perform a cell count.
- Seed the cells in a 24-well plate at a density of 200,000 - 300,000 cells per well in 1 mL of growth medium.
- Incubate for 24 hours to allow for cell attachment.

b. Stimulation and Treatment:

- After 24 hours, replace the growth medium with fresh medium containing a stimulating agent to enhance steroid production. Forskolin is commonly used for this purpose. Prepare a treatment medium containing 10 μ M forskolin.
- Prepare a stock solution of **Nevanimibe** in a suitable solvent (e.g., DMSO).
- Create a serial dilution of **Nevanimibe** in the forskolin-containing treatment medium to achieve a range of final concentrations. Based on the known non-toxic range and ACAT1 EC50, a suggested starting range is 1 nM to 5 μ M.
- Include the following controls in your experimental setup:
 - Vehicle Control: Treatment medium with forskolin and the same percentage of solvent used for **Nevanimibe**.

- Positive Control (Inhibition): A known inhibitor of steroidogenesis (e.g., prochloraz).
- Unstimulated Control: Medium without forskolin to measure basal steroid production.
- Remove the medium from the cells and add 1 mL of the prepared treatment and control solutions to the respective wells.
- Incubate the plate for 48 hours at 37°C and 5% CO₂.

c. Sample Collection and Processing:

- After the 48-hour incubation, collect the cell culture supernatant from each well.
- Centrifuge the supernatant at a low speed to pellet any detached cells and debris.
- Transfer the cleared supernatant to clean tubes and store at -80°C until hormone analysis.

Quantification of Steroid Hormones

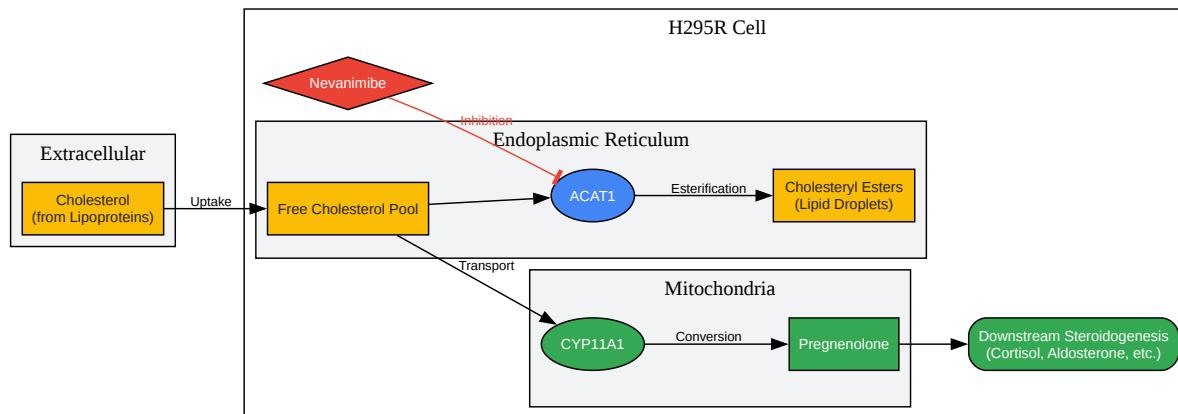
The concentrations of key steroid hormones such as cortisol, aldosterone, and androstenedione in the collected supernatant can be quantified using various methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity. Commercially available ELISA kits are also a viable option.

Cell Viability Assay

To ensure that the observed reduction in steroid production is not due to cytotoxicity, a cell viability assay should be performed on the cells after the supernatant has been collected. Common methods include the MTT or resazurin assays.

Mandatory Visualizations

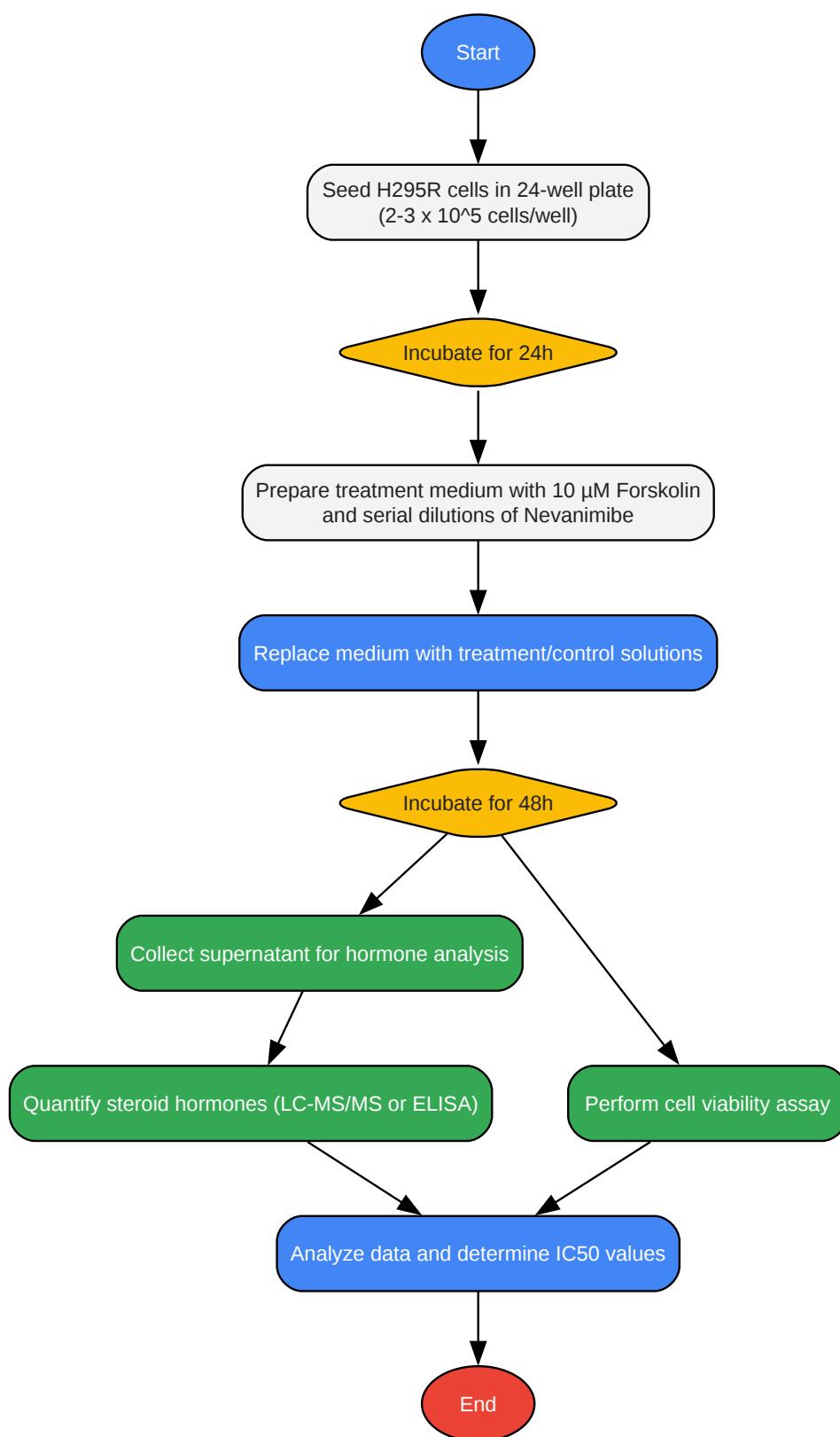
Signaling Pathway of Nevanimibe Action



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Caption: Mechanism of action of **Nevanimibe** in H295R cells.

Experimental Workflow

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Caption: Workflow for the **Nevanimibe** in vitro steroidogenesis assay.

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